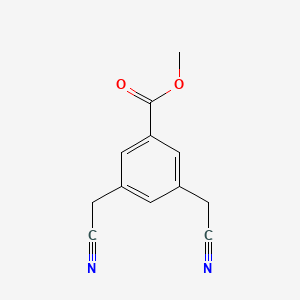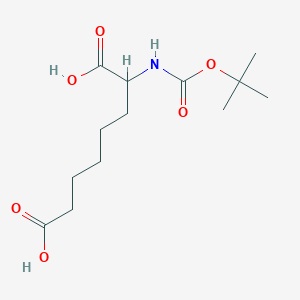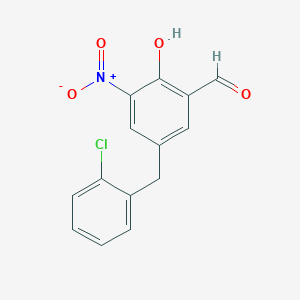
2'-Fluoro-2'-deoxythymidine
Übersicht
Beschreibung
2’-Fluoro-2’-deoxythymidine (FT) is a bioisostere of both thymidine (TdR) and methyluridine . It is a putative highly selective substrate for thymidine kinase type 2 (TK2) .
Synthesis Analysis
The synthesis of FT has been a topic of interest in recent years. A study reported the synthesis and conformational analysis of a 2’,3’-dideoxy-2’,3’-difluoro and a 2’-deoxy-2’-fluoro uridine derivative . Another study described methods for the polymerase-directed synthesis of 2’-fluoro modified DNA, using commercially available 2’-fluoronucleoside triphosphates .
Molecular Structure Analysis
The molecular structure of FT is similar to that of thymidine, with the only difference being the replacement of a hydrogen atom at the C-2’ position in the ribosyl configuration with a fluorine atom .
Chemical Reactions Analysis
FT is involved in various chemical reactions. It is phosphorylated by both mitochondrial thymidine kinase (TK2) and cytosolic thymidine kinase (TK1) . It has been reported that FT shows no base loss or backbone fragmentation when analyzed using matrix-assisted laser desorption/ionization mass spectrometry .
Physical And Chemical Properties Analysis
Fluorine has different physical and chemical properties from other elements, including bond length, van der Waals radius, van der Waals volume of the atom, and electronegativity of elements . These properties influence the behavior of FT in biological systems.
Wissenschaftliche Forschungsanwendungen
- Application : Researchers have explored 2’-FT as a PET imaging agent. It shows selective uptake by tumors expressing herpes simplex type 1 thymidine kinase (HSV-1 TK). The tumor-to-blood ratio is favorable, making it a strong candidate for viral TK transgene imaging.
Positron Emission Tomography (PET) Imaging
Wirkmechanismus
Target of Action
The primary target of 2’-Fluorothymidine is thymidine kinase type 2 (TK2) . TK2 is an enzyme that plays a crucial role in the nucleoside salvage pathway, which is responsible for recycling nucleosides in the cell .
Mode of Action
2’-Fluorothymidine acts as a highly selective substrate for TK2 . It competes with thymidine for uptake into cells . Once inside the cell, it is phosphorylated as though it were thymidine, and is subsequently incorporated into DNA . Due to the presence of the fluorine atom, it blocks base pairing, thus interfering with viral dna replication .
Biochemical Pathways
The primary biochemical pathway affected by 2’-Fluorothymidine is the nucleoside salvage pathway . By acting as a substrate for TK2, it disrupts the normal functioning of this pathway, leading to alterations in DNA synthesis and function .
Pharmacokinetics
The pharmacokinetics of 2’-Fluorothymidine is complex and can be influenced by various factors. For instance, one study found that the rate constant for the net irreversible transfer of the radiotracer from plasma to tumor (Ki) and the unit impulse response function (IRF) at 60 min were 11.11 x 10-5 m2/ml and 4.93 x 10-2/min, respectively . These values indicate the rate at which 2’-Fluorothymidine is taken up and retained in cells, which can impact its bioavailability and efficacy.
Result of Action
The incorporation of 2’-Fluorothymidine into DNA disrupts normal DNA replication, leading to the inhibition of cell proliferation . This makes it a potentially effective agent for the treatment of diseases characterized by rapid cell proliferation, such as cancer .
Action Environment
The action of 2’-Fluorothymidine can be influenced by various environmental factors. For instance, alterations in the tumor microenvironment (TME) can affect the uptake of 2’-Fluorothymidine . Specifically, changes in the TME induced by programmed death receptor-1 (PD1) blockade were found to affect tumor glucose metabolism and 2’-Fluorothymidine uptake .
Safety and Hazards
Zukünftige Richtungen
FT is a strong candidate for PET imaging of viral TK transgene imaging, based on its TK1:TK2 phosphorylation differential, its selective uptake by an HSV-TK expressing murine tumor model, its interaction with nucleoside transporters, and its low toxicity . This suggests that FT could have significant applications in the field of medical imaging in the future.
Eigenschaften
IUPAC Name |
1-[(2R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O5/c1-4-2-13(10(17)12-8(4)16)9-6(11)7(15)5(3-14)18-9/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,17)/t5-,6?,7-,9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBJCSTXCAQSSJ-RLKNHCSUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C([C@@H]([C@H](O2)CO)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Fluoro-2'-deoxythymidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2'-fluorothymidine (FT) interact with its target and what are the downstream effects?
A1: FT interacts with thymidine kinases (TK), particularly with a higher affinity for the mitochondrial thymidine kinase (TK2) than for the cytosolic thymidine kinase (TK1). [] This selectivity makes it a potential candidate for Positron Emission Tomography (PET) imaging of viral thymidine kinase transgene expression. [] FT can be phosphorylated by both TK1 and TK2. [] Once phosphorylated, it can interfere with DNA synthesis and repair processes, leading to cytotoxicity, particularly in cells expressing viral thymidine kinases.
Q2: What is the structural characterization of 2'-fluorothymidine?
A2: 2'-Fluorothymidine (FT) is a thymidine analog where a fluorine atom replaces the hydroxyl group at the 2' position of the deoxyribose sugar.
- Molecular Formula: C10H13FN2O4 []
- Spectroscopic Data: NMR studies have been crucial in characterizing FT. For instance, they have revealed that the fluorine configuration at the C2' position significantly influences base stacking in bis(2'-fluorothymidine) dinucleotides. The 2'-β F-configuration reduces stacking compared to the 2'-α series due to variations in sugar puckering. []
Q3: How does the incorporation of 2'-fluorothymidine affect the activity of restriction endonucleases like EcoRV?
A3: EcoRV cleaves a DNA duplex containing FT at the scissile linkage in both strands at a rate two-thirds that of the unmodified structure. Interestingly, the cleavage rate is asymmetric when only one strand contains two FT residues: the unmodified strand is cleaved at one-third the rate of the unmodified duplex, while the modified strand is cleaved at only 22% of the rate. []
Q4: What is the antiviral activity of 2'-fluorothymidine and its derivatives?
A4: While FT itself did not display significant antiviral activity against HIV and feline TLV, [] several of its derivatives, such as 2',3'-didehydro-2',3'-dideoxy-2'-fluorocytidine, showed promising activity against HIV-1. [] Other modified FT analogs, like 2',3'-dideoxy-2',3'-didehydro-2'-fluorothymidine and 2',3'-dideoxy-2',3'-didehydro-2'-fluoro-5-ethyluridine, exhibited significant activity against both duck hepatitis B virus (DHBV) and wild-type human HBV. Importantly, some of these compounds retained their activity against lamivudine-resistant HBV, highlighting their potential as antiviral agents. []
Q5: What is known about the uptake and biodistribution of 2'-fluorothymidine in vivo?
A5: Preliminary in vivo imaging studies using radiolabeled [18F]FT in mice bearing implanted tumors showed a high and selective uptake in tumors expressing herpes simplex type 1 (HSV-1 TK), with a tumor:blood ratio of 33. [] This selective uptake, coupled with its interaction with nucleoside transporters, suggests its potential as a PET imaging agent for monitoring gene therapy.
Q6: Is there a correlation between 2'-fluorothymidine uptake and sensitivity to 5-fluorouracil (5FU) in cancer cells?
A6: Research suggests a potential correlation between cellular uptake of 2'-fluorothymidine ([3H]FLT) and sensitivity to 5FU in some human colon cancer cell lines. A study observed a moderate linear correlation between [3H]FLT uptake and reported 5FU IC50 values in 6 out of 10 colon cancer cell lines. [] This finding suggests that [18F]FLT could be further explored as a potential PET imaging agent for predicting 5FU sensitivity in colon cancer.
Q7: How is 2'-fluorothymidine synthesized, and are there any radiolabeling strategies for imaging applications?
A7: The synthesis of FT has been refined over the years. Early methods involved multistep approaches. [] For instance, the radiolabeled [18F]FT can be synthesized through a nucleophilic substitution reaction (SN2) of a nosyl group on a protected thymidine derivative with [18F]fluoride anion, followed by deprotection. [] This method provides a reliable way to produce [18F]FT for in vivo imaging studies.
Q8: What are the potential applications of 2'-fluorothymidine in research and medicine?
A8: 2'-Fluorothymidine and its derivatives show promise in various research and medical applications:
- PET imaging: Radiolabeled [18F]FT has potential as a PET imaging agent for visualizing HSV-TK gene expression in gene therapy and potentially for predicting 5FU sensitivity in certain cancers. [, ]
- Antiviral agents: Certain FT derivatives exhibit potent antiviral activity against HBV, including drug-resistant strains, highlighting their potential as therapeutic agents. []
- Mechanism-based inhibitors: While not successful for Endo III, the concept of using 2'-fluorinated nucleosides as mechanism-based inhibitors for DNA repair enzymes remains a valuable strategy for future research. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






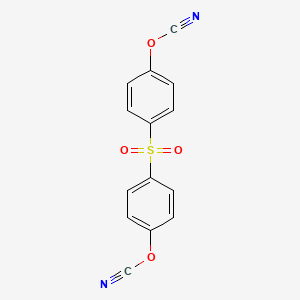
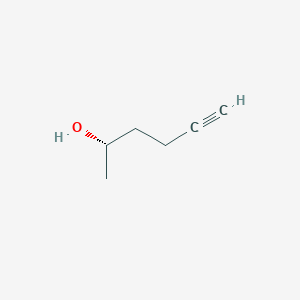
![2-{[3-cyano-4-(4-methoxyphenyl)-6-phenyl-2-pyridinyl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B3257580.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-methoxybenzamide](/img/structure/B3257586.png)
![Methyl 6-aminobenzo[d]oxazole-2-carboxylate](/img/structure/B3257591.png)


